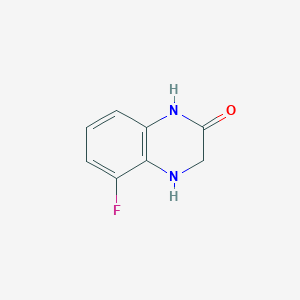
5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
Cat. No. B8746789
M. Wt: 166.15 g/mol
InChI Key: FVOHWPJRIZOVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05574038
Procedure details


A solution of 4-(ten-butyloxy)carbonyl-5-fluoro- 1,2,3,4-tetrahydroquinoxalin-2-one (XXII, EXAMPLE 23, 6.13 g) in 75 ml of methanol saturated with HCI(g) is stirred at 20°-25° for 7.5 hr. The solvent is then removed under reduced pressure and aqueous sodium bicarbonate is added to the residue. The solid is collected and washed with a small amount of water and then dichloromethane and dried to give the title compound, mp 246°-248° NMR (CDCl3) 4.04, 4.10, 6.54, 6.63-6.74 and 8.54 δ.
Name
4-(ten-butyloxy)carbonyl-5-fluoro- 1,2,3,4-tetrahydroquinoxalin-2-one
Quantity
6.13 g
Type
reactant
Reaction Step One

[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
C(OC([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[F:18])[NH:11][C:10](=[O:19])[CH2:9]1)=O)(C)(C)C>CO>[F:18][C:16]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:17]=1[NH:8][CH2:9][C:10](=[O:19])[NH:11]2
|
Inputs


Step One
|
Name
|
4-(ten-butyloxy)carbonyl-5-fluoro- 1,2,3,4-tetrahydroquinoxalin-2-one
|
|
Quantity
|
6.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(NC2=CC=CC(=C12)F)=O
|
[Compound]
|
Name
|
( g )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is then removed under reduced pressure and aqueous sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small amount of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dichloromethane and dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C2NCC(NC2=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
